molecular formula C21H15ClN2O2S B2846074 3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide CAS No. 320421-41-8

3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide

Cat. No. B2846074
CAS RN: 320421-41-8
M. Wt: 394.87
InChI Key: XJMZRHHWZAOCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of “this compound” is C21H15ClN2O2S. The molecular weight is 394.87.

Scientific Research Applications

Photoinduced Charge Transfer Research has shown that substituent-dependent photoinduced intramolecular charge transfer (TICT) in N-aryl-substituted trans-4-aminostilbenes is strongly influenced by the nature of the substituent in the N-aryl group. This phenomenon is critical in understanding the photophysical properties of organic compounds, which can be applied in the development of photonic and electronic materials (Yang et al., 2004).

Enantioselective Synthesis The enantioselective synthesis of complex organic molecules is a key area of research in organic chemistry. For instance, the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the importance of stereocontrolled synthetic methods in producing bioactive compounds (Calvez, Chiaroni, & Langlois, 1998).

Polybenzoxazine Synthesis The use of renewable resources for the synthesis of high-performance materials is an emerging area of research. Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for the synthesis of polybenzoxazines, demonstrating the potential for sustainable alternatives in material science (Trejo-Machin et al., 2017).

Decomposition of Benzoylthioureas The decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine-alumina as a catalyst is an example of innovative methodologies in organic synthesis, paving the way for new synthetic routes and applications (Nahakpam et al., 2015).

Antipathogenic Activity The synthesis and evaluation of new thiourea derivatives for antipathogenic activity highlight the ongoing search for novel antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Mode of Action

These include a cyano group, a sulfanyl group, and a methoxyphenyl group .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could interact with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. The specific environmental influences on the action of this compound are currently unknown .

properties

IUPAC Name

3-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-6-8-19(9-7-18)27-20-10-5-17(12-15(20)13-23)24-21(25)14-3-2-4-16(22)11-14/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMZRHHWZAOCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.